molecular formula C28H30O8 B11932797 BF3DNCA methyl ester

BF3DNCA methyl ester

Cat. No.: B11932797
M. Wt: 494.5 g/mol
InChI Key: PYDQMXRFUVDCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BF3DNCA methyl ester is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of boron trifluoride and is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: BF3DNCA methyl ester can be synthesized through a two-stage process involving boron trifluoride and methyl alcohol. The first stage involves the treatment of boron trifluoride with an alkali such as sodium hydroxide in methanol, followed by heating. This step is often referred to as saponification or transesterification. The second stage involves heating the mixture with boron trifluoride and methanol to convert free fatty acids to methyl esters .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of boron trifluoride as a catalyst. This method is suitable for oils containing fatty acids with unusual structures, such as conjugated unsaturation, hydroxyl or epoxy groups, and cyclopropenes .

Chemical Reactions Analysis

Types of Reactions: BF3DNCA methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using suitable reducing agents to yield different products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

BF3DNCA methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BF3DNCA methyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of boron trifluoride, which enhances its ability to participate in various chemical transformations .

Comparison with Similar Compounds

BF3DNCA methyl ester can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance.

Properties

IUPAC Name

methyl 9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQMXRFUVDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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